molecular formula C12H12O2 B8611093 6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one

6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one

Cat. No.: B8611093
M. Wt: 188.22 g/mol
InChI Key: HLKDTWUSXGKVOO-UHFFFAOYSA-N
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Description

6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one is a chemical compound belonging to the isochromen family Isochromens are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3-methyl-2-butenal and salicylaldehyde in the presence of a base to form the desired isochromen structure. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 3-methyl-3,4-dihydro-1H-isochromen-1-one-4-carboxylic acid.

    Reduction: Formation of 3-methyl-3,4-dihydro-1H-isochromen-1-ol.

    Substitution: Formation of 6-substituted derivatives with various functional groups.

Scientific Research Applications

6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-hydroxy-8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
  • 6,8-dimethoxy-3-methyl-1H-isochromen-1-one
  • 3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one

Uniqueness

6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one is unique due to its ethenyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other isochromen derivatives and contributes to its specific applications and biological activities.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C12H12O2/c1-3-9-4-5-11-10(7-9)6-8(2)14-12(11)13/h3-5,7-8H,1,6H2,2H3

InChI Key

HLKDTWUSXGKVOO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2)C=C)C(=O)O1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of (3R)-6-bromo-3-methyl-3,4-dihydro-1H-isochromen-1-one (2.4 g, 9.96 mmol) and triethylamine (2.78 ml, 19.91 mmol) in EtOH (39.8 ml) was added to a microwave vial containing Cl2Pd(dppf)2-DCM (0.406 g, 0.498 mmol) and potassium vinyltrifluoroborate (2,000 g, 14.93 mmol). The contents of the vial were heated to 100° C. for 1 hour after which the mixture was cooled, diluted with chloroform (50 mL) and washed with aqueous ammonium chloride (25 mL). The organic layer was then dried over magnesium sulfate, filtered and the solvent was evaporated under reduced pressure. MPLC purification (15-60% EtOAc/Hex) gave 6-ethenyl-3-methyl-3,4-dihydro-1H-isochromen-1-one. 1H NMR (500 MHz; CDCl3): 8.07 (d, J=8.0 Hz, 1H), 7.44 (dd, J=1.2, 7.1 Hz, 1H), 7.26 (s, 1H), 6.75 (dd, J=10.8, 17.6 Hz, 1H), 5.90 (d, J=17.6 Hz, 1H), 5.44 (d, J=11 Hz, 1H), 4.75 (m, 1H), 2.96 (m, 2H), 1.54 (d, J=6.1 Hz, 3H); LC/MS (M+H)+189;
Name
(3R)-6-bromo-3-methyl-3,4-dihydro-1H-isochromen-1-one
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.78 mL
Type
reactant
Reaction Step One
Name
Quantity
39.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cl2Pd(dppf)2 DCM
Quantity
0.406 g
Type
reactant
Reaction Step Two
Quantity
14.93 mmol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 6-bromo-3-methyl-3,4-dihydro-1H-isochromen-1-one (2.4 g, 9.96 mmol) and triethylamine (2.78 ml, 19.91 mmol) in EtOH (39.8 ml) was added to a microwave vial containing Cl2Pd(dppf)2-DCM (0.406 g, 0.498 mmol) and potassium vinyltrifluoroborate (2.000 g, 14.93 mmol). The contents of the vial were heated to 100° C. for 1 hour after which the mixture was cooled, diluted with chloroform (50 mL) and washed with aqueous ammonium chloride (25 mL). The organic layer was then dried over magnesium sulfate, filtered and the solvent was evaporated under reduced pressure. MPLC purification (15-60% EtOAc/Hex) gave 6-ethenyl-3-methyl-3,4-dihydro-1H-isochromen-1-one.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.78 mL
Type
reactant
Reaction Step One
Name
Quantity
39.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cl2Pd(dppf)2 DCM
Quantity
0.406 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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